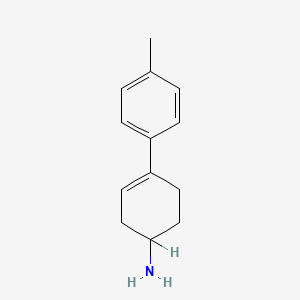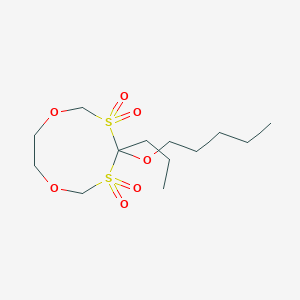![molecular formula C6H2Br3NS2 B14509685 [(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione CAS No. 63243-57-2](/img/structure/B14509685.png)
[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione is a chemical compound that belongs to the class of brominated phenyl derivatives It is characterized by the presence of three bromine atoms attached to the phenyl ring and an imino group linked to a sulfanethione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The bromination reaction is carried out using elemental bromine in the presence of a suitable solvent, such as acetic acid or chloroform . The subsequent steps involve the reaction of 2,4,6-tribromophenol with appropriate reagents to introduce the imino and sulfanethione functionalities.
Industrial Production Methods
On an industrial scale, the production of [(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.
Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of [(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atoms and the imino group play crucial roles in binding to these targets, thereby exerting the compound’s effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: A brominated derivative of phenol used as a fungicide and in the preparation of flame retardants.
1,2-Bis(2,4,6-tribromophenoxy)ethane: An emerging brominated flame retardant.
Decabromodiphenyl ethane: Another brominated flame retardant used in various applications.
Uniqueness
[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione is unique due to the presence of both imino and sulfanethione groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other brominated compounds, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
63243-57-2 |
|---|---|
Molecular Formula |
C6H2Br3NS2 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
sulfanylidene-(2,4,6-tribromophenyl)imino-λ4-sulfane |
InChI |
InChI=1S/C6H2Br3NS2/c7-3-1-4(8)6(10-12-11)5(9)2-3/h1-2H |
InChI Key |
IIKGTISVZBZGIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N=S=S)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile](/img/structure/B14509616.png)
![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)

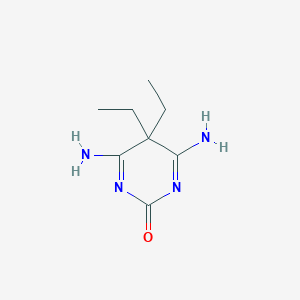
![Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate](/img/structure/B14509653.png)
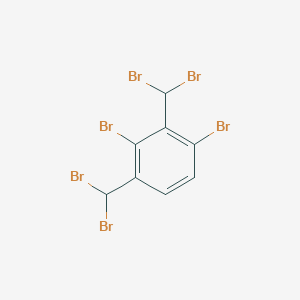

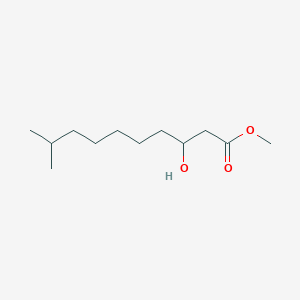
![3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B14509672.png)
